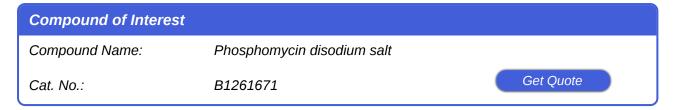


An In-depth Technical Guide on Phosphonomycin versus Fosfomycin Disodium Salt Terminology

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For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the relationship between phosphonomycin and its clinically relevant formulation, fosfomycin disodium salt. It provides a comprehensive comparison of their chemical properties, biological activity, and the experimental protocols used for their evaluation, aimed at clarifying the precise terminology for researchers and developers in the pharmaceutical sciences.

Introduction: Clarifying the Terminology

The terms "phosphonomycin" and "fosfomycin" are often used interchangeably, leading to potential ambiguity in scientific literature and drug development. It is crucial to understand their precise relationship:

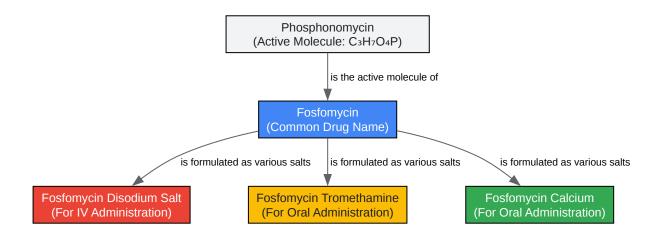
- Phosphonomycin: Originally discovered in Streptomyces fradiae, this is the name for the
 active pharmaceutical ingredient (API) in its acidic form: (L-cis-1,2-epoxypropylphosphonic
 acid).[1][2] This is the molecule responsible for the antibiotic effect.
- Fosfomycin: This is the common drug name assigned to phosphonomycin.[1] Due to the acidic nature and limited water solubility of the parent molecule, it is formulated as various salts to improve its pharmaceutical properties for clinical use.[2][3]



Fosfomycin Disodium Salt: This is the specific salt formulation of fosfomycin intended for intravenous (IV) administration.[2][4] The disodium salt dramatically increases water solubility and is suitable for parenteral applications where high plasma concentrations are required.[5][6] Other common salt forms include fosfomycin tromethamine and fosfomycin calcium, which are formulated for oral administration.[2][4]

Essentially, "phosphonomycin" refers to the active acid, while "fosfomycin disodium salt" refers to a specific, highly soluble formulation of that acid for intravenous use.

The logical relationship between these terms can be visualized as follows:



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Figure 1: Relationship between Phosphonomycin and its salt forms.

Physicochemical and Pharmacokinetic Properties

The formulation of phosphonomycin as a disodium salt significantly alters its physicochemical properties, which in turn impacts its pharmacokinetic profile. The active moiety remains the same, but the delivery and subsequent absorption, distribution, metabolism, and excretion (ADME) are formulation-dependent.

Table 1: Comparison of Physicochemical Properties



Property	Phosphonomycin (Acid Form)	Fosfomycin Disodium Salt	Reference(s)
Molecular Formula	СзН7О4Р	C₃H₅Na₂O₄P	[4][7][8]
Molecular Weight	138.06 g/mol	182.02 g/mol	[2][4][7]
Appearance	Solid	White to off-white crystalline powder	[5][8][9]
Water Solubility	Limited	Freely soluble (e.g., 300 g/L at 25°C)	[5][8][10]
Melting Point	~94 °C	~150-153 °C (decomposes)	[8][9]
Stability	-	Stable in acidic/neutral solutions; hydrolyzes in alkaline conditions	[8]

Table 2: Comparison of Pharmacokinetic Parameters (Human Data)



Parameter	Fosfomycin Disodium (Intravenous)	Fosfomycin Tromethamine (Oral)	Reference(s)
Administration Route	Intravenous (IV)	Oral	[3][4]
Bioavailability (F)	100% (by definition)	33% - 58%	[3][11][12]
Time to Peak (Tmax)	~1 hour (end of infusion)	~2.25 hours	[11]
Peak Concentration (Cmax)	Dose-dependent (e.g., $370 \pm 61.9 \mu g/mL$ for $8g$ dose)	Dose-dependent (e.g., 26.8 ± 6.4 µg/mL for 3g dose)	[11][12]
Plasma Half-life (t½)	~2.4 - 2.8 hours	~9.04 hours	[11]
Volume of Distribution (Vd)	~0.3 L/kg (~29-31 L)	~204 L	[9][11]
Primary Excretion	Renal (unchanged drug)	Renal (unchanged drug)	[9][11][13]
Plasma Protein Binding	Negligible	Negligible	[13][14]

Note: The disodium salt is not used orally due to gastric irritation.[15] The tromethamine salt is the preferred oral formulation due to higher bioavailability compared to the calcium salt.[2][12]

Mechanism of Action and Antimicrobial Spectrum

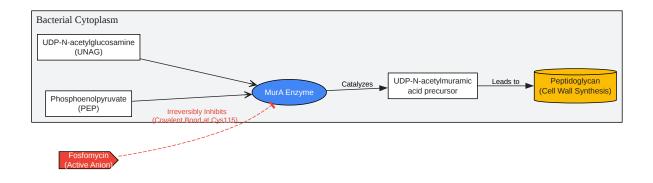
Regardless of the salt form, the active phosphonomycin anion exerts its bactericidal effect by inhibiting the first committed step of bacterial cell wall biosynthesis.[1][4][14]

- Cellular Uptake: Fosfomycin enters the bacterial cell via two active transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose monophosphate transporter (UhpT).
 [14][16]
- Enzyme Inhibition: Once inside the cytoplasm, fosfomycin acts as a phosphoenolpyruvate (PEP) analog.[14][17] It irreversibly inhibits the enzyme UDP-N-acetylglucosamine



enolpyruvyl transferase (MurA) by forming a covalent bond with a key cysteine residue (Cys115 in E. coli) in the enzyme's active site.[4][17][18]

• Cell Wall Synthesis Blockade: The inactivation of MurA prevents the formation of UDP-N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis.[4][19] This disruption leads to a compromised cell wall, resulting in cell lysis and bacterial death.[14][16]



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Figure 2: Mechanism of action of Fosfomycin on the MurA enzyme.

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.[1][20]

Table 3: In Vitro Antimicrobial Activity of Fosfomycin (Representative MIC Values)



Organism	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s)
Escherichia coli (ESBL-producing)	≤1	32	[20]
Klebsiella pneumoniae (ESBL- producing)	16	64	[20]
Pseudomonas aeruginosa	16	512	[20]
Staphylococcus aureus (MRSA)	8	64	[20]
Enterococcus faecalis	32	128	[21]

MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (see Section 4). EUCAST breakpoint for Enterobacterales is \leq 32 µg/mL.[20]

Key Experimental Protocols

Accurate determination of fosfomycin's properties requires standardized methodologies.

The reference method for determining fosfomycin MICs is agar dilution, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[22][23]

Protocol: Agar Dilution for Fosfomycin MIC Determination

- Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, supplement the agar with a sterile stock solution of glucose-6-phosphate (G6P) to a final concentration of 25 μg/mL.[22][24] G6P is crucial as it induces the UhpT transport system, facilitating fosfomycin uptake into the bacterial cell.[14][22]
- Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial twofold dilutions and add the appropriate volume of each dilution to molten, G6P-supplemented

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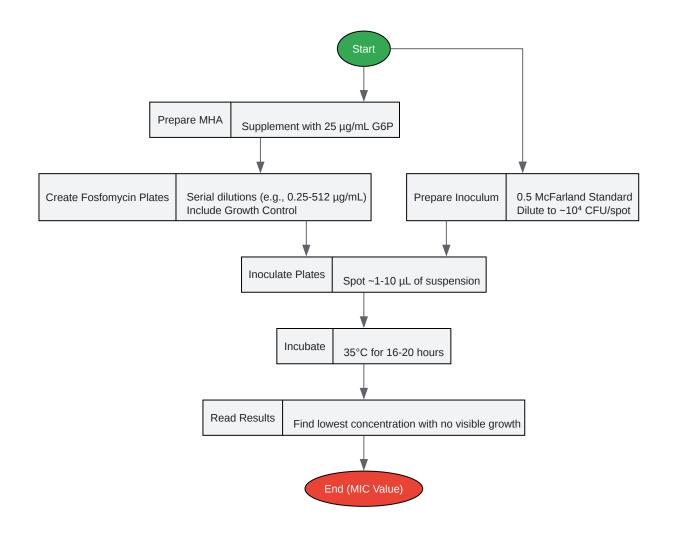


MHA to create plates with a range of final fosfomycin concentrations (e.g., 0.25 to 512 μ g/mL). A growth control plate (no antibiotic) must be included.

- Inoculum Preparation: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
- Inoculation: Using a multipoint inoculator, spot 1-10 μ L of the standardized bacterial suspension onto the surface of each agar plate.
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[22]
- MIC Determination: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[22] A single colony or a faint haze should be disregarded.

Note: Broth microdilution is an alternative but may yield higher MICs than agar dilution.[25] Disk diffusion and gradient strips (Etest®) are also used but can present interpretation challenges. [23][25]





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Figure 3: Experimental workflow for MIC determination by agar dilution.

Pharmacokinetic parameters for intravenous fosfomycin disodium are typically determined in healthy volunteers or patient populations through clinical trials.

Protocol: General Outline for a Single-Dose IV Pharmacokinetic Study



- Subject Enrollment: Recruit healthy volunteers meeting specific inclusion/exclusion criteria.
- Drug Administration: Administer a single dose of fosfomycin disodium (e.g., 4 or 8 grams) as a controlled intravenous infusion over a fixed period (e.g., 1 hour).[11]
- Sample Collection: Collect serial blood samples at predefined time points before, during, and after the infusion (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
 [11] Collect urine in intervals over 48 hours to determine renal clearance.[11]
- Sample Processing: Process blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.
- Bioanalysis: Quantify fosfomycin concentrations in plasma and urine using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Pharmacokinetic Modeling: Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½, Vd, CL) using non-compartmental or compartmental analysis with software like Phoenix WinNonlin.

Conclusion

In summary, the distinction between phosphonomycin and fosfomycin disodium salt is one of chemical form and pharmaceutical formulation. Phosphonomycin is the fundamental active molecule, a phosphonic acid. Fosfomycin disodium salt is the water-soluble formulation that enables high-dose intravenous administration, achieving the necessary systemic concentrations to treat severe bacterial infections. For drug development professionals and researchers, using this terminology with precision is essential for clear communication regarding the API, its specific formulations, and their corresponding pharmacokinetic and clinical applications. The choice of salt form is a critical determinant of the drug's delivery and therapeutic utility.[3]

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